An In-depth Technical Guide to Fmoc-N-PEG7-acid: Structure, Properties, and Applications
An In-depth Technical Guide to Fmoc-N-PEG7-acid: Structure, Properties, and Applications
Fmoc-N-PEG7-acid is a heterobifunctional linker molecule integral to the fields of bioconjugation, drug delivery, and the development of novel therapeutics such as Proteolysis Targeting Chimeras (PROTACs).[1] This guide provides a comprehensive overview of its chemical structure, physicochemical properties, and detailed protocols for its application, tailored for researchers, scientists, and drug development professionals.
The molecule's structure is defined by three key components: a fluorenylmethyloxycarbonyl (Fmoc) protected amine, a seven-unit polyethylene glycol (PEG) spacer, and a terminal carboxylic acid.[2] This configuration allows for the sequential and controlled conjugation of two different molecular entities. The hydrophilic PEG chain is a critical feature, enhancing the solubility and pharmacokinetic properties of the resulting conjugates.[3][4]
Chemical Structure and Properties
Fmoc-N-PEG7-acid is a well-defined molecule with a specific arrangement of its functional groups. The Fmoc group provides a stable protecting group for the primary amine, which can be selectively removed under basic conditions. The terminal carboxylic acid can be activated to react with primary amine groups, forming a stable amide bond.[5] The PEG7 spacer imparts flexibility and increased solubility in aqueous media.[3]
The systematic IUPAC name for this compound is 3-[2-[2-[2-[2-[2-[2-[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid.[2]
Chemical Structure:
Quantitative Data Summary
The physicochemical properties of Fmoc-N-PEG7-acid are summarized in the table below. These values are compiled from various commercial suppliers and are representative of a high-purity product.
| Property | Value | References |
| Synonyms | Fmoc-N-amido-PEG7-acid, Fmoc-NH-PEG7-CH2CH2COOH | [2][5] |
| CAS Number | 1863885-74-8 | [3][6] |
| Molecular Formula | C32H45NO11 | [3][7] |
| Molecular Weight | 619.7 g/mol | [3] |
| Appearance | White to off-white solid or viscous oil | |
| Purity | Typically ≥95% - 98% | [3][8] |
| Solubility | Soluble in organic solvents (e.g., DMF, DMSO) | [9] |
| Storage | -20°C for long-term stability | [3][8] |
Core Applications in Drug Development
The unique trifecta of a protected amine, a hydrophilic spacer, and a reactive carboxylic acid makes Fmoc-N-PEG7-acid a versatile tool in several drug development applications:
-
PROTAC Synthesis : It serves as a flexible linker to connect a target-binding ligand and an E3 ligase-binding ligand, forming a PROTAC that induces the degradation of a target protein.[1]
-
Antibody-Drug Conjugates (ADCs) : The linker can be used to attach cytotoxic drugs to antibodies, leveraging the PEG spacer to improve the ADC's solubility and pharmacokinetic profile.
-
Peptide Modification : PEGylation of peptides using this linker can enhance their solubility, stability, and circulation half-life while reducing their immunogenicity.[4][10]
-
Probe Development : It is used to construct multifunctional probes for diagnostic and imaging applications, allowing for the attachment of different functional moieties.[2]
Experimental Protocols
The following are representative protocols for the key reactions involving Fmoc-N-PEG7-acid.
Protocol 1: Fmoc Deprotection to Expose the Primary Amine
This procedure removes the Fmoc protecting group, yielding a free amine ready for subsequent conjugation.
Materials:
-
Fmoc-N-PEG7-acid conjugate
-
20% Piperidine in N,N-Dimethylformamide (DMF)
-
DMF
Procedure:
-
Dissolve the Fmoc-protected conjugate in a minimal amount of DMF.
-
Add the 20% piperidine in DMF solution (typically 10 equivalents relative to the substrate).
-
Stir the reaction at room temperature. The reaction is typically complete within 30 minutes.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, the solvent can be removed under reduced pressure. The resulting amine can often be used in the next step without further purification.
Protocol 2: Carboxylic Acid Activation and Amide Bond Formation
This protocol describes the coupling of the carboxylic acid terminus of Fmoc-N-PEG7-acid to an amine-containing molecule.
Materials:
-
Fmoc-N-PEG7-acid
-
Amine-containing molecule (e.g., E3 ligase ligand)
-
O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous DMF
Procedure:
-
Dissolve Fmoc-N-PEG7-acid (1 equivalent) in anhydrous DMF under an inert atmosphere.
-
Add HATU (1.2 equivalents) and DIPEA (3 equivalents) to the solution and stir for 15 minutes at room temperature to activate the carboxylic acid.[9]
-
Add the amine-containing molecule (1 equivalent) to the reaction mixture.
-
Stir the reaction at room temperature for 4-12 hours.[9]
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with a suitable organic solvent like ethyl acetate and wash with saturated sodium bicarbonate solution and brine to remove unreacted reagents and byproducts.[9]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the product by column chromatography on silica gel.
Visualizing the Workflow: Synthesis of a Heterobifunctional Conjugate
The following diagram illustrates the logical workflow for using Fmoc-N-PEG7-acid to link two distinct molecules, Molecule A and Molecule B.
Caption: Workflow for synthesizing a conjugate using Fmoc-N-PEG7-acid.
References
- 1. mybiosource.com [mybiosource.com]
- 2. Fmoc-NH-PEG7-acid, CAS 1863885-74-8 | AxisPharm [axispharm.com]
- 3. Fmoc-N-amido-PEG7-acid, 1863885-74-8 | BroadPharm [broadpharm.com]
- 4. Fmoc-N-Amido-PEG7-Acid Fmoc PEG Acid For Peptide Synthesis Drug Release [polyethyleneglycolpeg.com]
- 5. Fmoc-N-amido-PEG7-acid|Other Targets Inhitibor&Antagonist&Agonist|DC Chemicals [dcchemicals.com]
- 6. precisepeg.com [precisepeg.com]
- 7. PubChemLite - Fmoc-n-amido-peg7-acid (C32H45NO11) [pubchemlite.lcsb.uni.lu]
- 8. labsolu.ca [labsolu.ca]
- 9. benchchem.com [benchchem.com]
- 10. Fmoc PEG,Fmoc Amino PEG Reagent, Fmoc-NH Linkers | AxisPharm [axispharm.com]
